Lanthanum nitrate hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

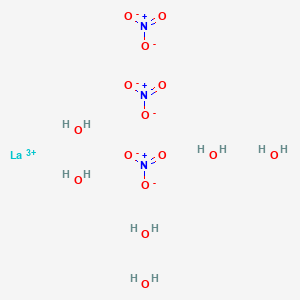

Lanthanum nitrate hexahydrate (La(NO3)3•6H2O) is a white crystalline powder composed of lanthanum, nitrogen, and oxygen atoms. It is an inorganic compound used in a variety of industrial and scientific applications, including catalysts, optical glass, and pharmaceuticals. It is also used in research labs as a reagent for many different experiments.

Scientific Research Applications

Interaction with Other Compounds : It interacts with uranyl nitrate hexahydrate at elevated temperatures, forming lanthanum uranate, lanthanum oxide, and uranium trioxide. This is significant in the study of binary nitrate mixtures (Kalekar, Raje, & Reddy, 2017).

Therapeutic and Diagnostic Applications : Lanthanum compounds, due to their similarity to calcium, have been researched for therapeutic applications including burn wounds, cancer, hyperphosphatemia, immune function, MRI contrast agents, and osteoporosis (Zhang et al., 2011).

Catalysis in Synthesis : It acts as a mild and environment-friendly catalyst for synthesizing biologically active xanthene derivatives, showing high yield and catalytic activity (Shaikh & Chaudhar, 2020).

Complex Formation : Lanthanum nitrate hexahydrate forms complexes with macrobicyclic polyether and other compounds, demonstrating its utility in studying complex formation and crystal structures (Truter et al., 1985).

Inhibitor in Corrosion : Lanthanum nitrates, including this compound, have been investigated as corrosion inhibitors, demonstrating effectiveness in protecting against corrosion in specific conditions (Bernal et al., 1995).

Nanoparticle Synthesis : It is used in the hydrothermal synthesis of lanthanum oxide nanoparticles, where its effects on particle size, reaction efficiency, and surface area have been studied (Jafari Nejad et al., 2010).

Catalysis in Heterogeneous Reactions : The compound is used in the synthesis of lanthanum-zinc binary oxide nanocomposite, demonstrating promising performance in heterogeneous catalysis for the conversion of 4-nitrophenol to 4-aminophenol (Ahmad et al., 2021).

Thermoanalytical Behavior : The thermoanalytical behavior of this compound and similar compounds has been studied, offering insights into their decomposition processes (Wendlandt, 1956).

Mechanism of Action

Target of Action

Lanthanum Nitrate Hexahydrate is primarily used as a transition metal catalyst in various organic transformations . It is also used in the extraction and purification of lanthanum from its ores .

Mode of Action

As a catalyst, this compound facilitates several organic transformations. These include the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and the synthesis of α-amino nitriles .

Result of Action

The primary result of this compound’s action is the facilitation of various organic transformations. This includes the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and the synthesis of α-amino nitriles .

Action Environment

The action of this compound as a catalyst can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

Lanthanum nitrate hexahydrate is known to interact with various biomolecules. It is used as a catalyst in the synthesis of α-amino nitriles, a process that involves the coupling of carbonyl compounds, amines, and TMSCN . The nature of these interactions is primarily catalytic, facilitating the transformation of these molecules .

Cellular Effects

This compound has been studied for its effects on bone marrow stromal cells (BMSCs). It was found that different concentrations of this compound solutions could form different La-containing compounds, which caused different effects on the cell viability, osteoblast differentiation, and the formation of a mineralised nodule of the BMSCs .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in various organic transformations. It facilitates the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles .

Temporal Effects in Laboratory Settings

This compound is stable under normal conditions . The compound decomposes at 499°C to lanthanum oxide, nitric oxide, and oxygen .

Dosage Effects in Animal Models

In a study conducted on C57-ras transgenic mice, it was found that this compound did not induce DNA damage in any of the tissues investigated at all tested concentrations .

Transport and Distribution

It is known to be soluble in water, which may facilitate its distribution .

Subcellular Localization

Given its role as a catalyst in various organic transformations, it may be localized in areas of the cell where these reactions occur .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lanthanum nitrate hexahydrate involves the reaction between Lanthanum oxide and nitric acid followed by crystallization.", "Starting Materials": [ "Lanthanum oxide (La2O3)", "Nitric acid (HNO3)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve Lanthanum oxide in nitric acid to form Lanthanum nitrate solution.", "Heat the solution to evaporate excess nitric acid and concentrate the solution.", "Slowly add distilled water to the solution to initiate crystallization.", "Allow the solution to cool and crystallize for several hours.", "Filter the crystals and wash with distilled water to remove impurities.", "Dry the crystals at low temperature to obtain Lanthanum nitrate hexahydrate." ] } | |

CAS RN |

10277-43-7 |

Molecular Formula |

H3LaNO4 |

Molecular Weight |

219.934 g/mol |

IUPAC Name |

lanthanum;nitric acid;hydrate |

InChI |

InChI=1S/La.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

GVGQXUCQPFXDFR-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[La+3] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[La] |

boiling_point |

259 °F at 760 mm Hg (NTP, 1992) |

melting_point |

104 °F (NTP, 1992) |

Other CAS RN |

10277-43-7 |

physical_description |

Lanthanum nitrate hexahydrate is a white crystalline solid. (NTP, 1992) |

Pictograms |

Oxidizer; Irritant |

solubility |

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |

Origin of Product |

United States |

Q & A

A: Lanthanum Nitrate Hexahydrate, with the molecular formula La(NO₃)₃·6H₂O, has a molecular weight of 433.01 g/mol. Characterization often involves techniques like X-ray diffraction (XRD) to analyze its crystal structure [, , , , ], Fourier-transform infrared spectroscopy (FTIR) to identify functional groups [, , , ], and thermogravimetric analysis (TGA) to study thermal decomposition behavior [, , ].

A: this compound serves as a precursor material for synthesizing various nanoparticles. For instance, it's used in the sol-gel synthesis of Lanthanum-doped Zinc Oxide (ZnO) nanoparticles [] and Lanthanum Chromite-based oxides []. It's also used in the preparation of Lanthanum Oxide (La₂O₃) nanoparticles via homogeneous precipitation [].

A: this compound exhibits Lewis acid catalytic properties [, ]. Researchers have explored its use as a catalyst in various organic reactions. It demonstrates high efficiency and selectivity in the solventless acetylation of alcohols and phenols with acetyl chloride under mild conditions [, , ]. Furthermore, it has been successfully employed in the protection of aliphatic alcohols and phenols with Hexamethyldisilazane at room temperature [].

A: Yes, this compound is utilized in the fabrication of thin films for applications like solid oxide fuel cells (SOFCs). One study employed a low-power plasma spray method using a liquid solution precursor of this compound to create a Lanthanum Strontium Manganite (La₁₋ₓSrₓMnO₃) cathode thin film [, ]. Additionally, researchers fabricated Lanthanum Aluminate (LaAlO₃) films on silicon substrates using a sol-gel process with this compound as a starting material [, ].

A: this compound is used as a dopant to improve the photocatalytic performance of materials like Titanium Dioxide (TiO₂) [, , ]. Doping TiO₂ with Lanthanum can enhance its photocatalytic activity by:

- Extending the photoabsorption edge into the visible light region [].

- Reducing the bandgap energy [].

- Inhibiting the recombination rate of photogenerated electron-hole pairs [].

A: Research suggests that this compound, alongside other micronutrients, can influence the virulence of certain plant pathogenic bacteria. A study investigated the impact of this compound on the growth, amino acid synthesis, and protein accumulation of bacterial pathogens causing wilt diseases in plants []. The study examined the effects of various concentrations of this compound on these bacteria and found it could have inhibitory effects.

A: Yes, researchers have investigated the use of this compound in photocatalytic materials for environmental remediation. One study focused on preparing Lanthanum-doped TiO₂/Bentonite composites for the photodegradation of cyanide in wastewater []. The results showed that doping with Lanthanum and controlling the roasting temperature could significantly enhance the photocatalytic degradation efficiency of the composite material.

ANone: The choice of alternatives depends heavily on the specific application. For example:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.